![molecular formula C12H11ClN2O4S2 B2840162 Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 321431-01-0](/img/structure/B2840162.png)
Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a sulfonyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiadiazole intermediate with sulfonyl chlorides in the presence of a base, such as triethylamine or pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfonyl derivatives
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antiviral properties. For instance, studies have shown that related thiadiazole derivatives demonstrate activity against viruses such as the Tobacco Mosaic Virus (TMV) and Dengue Virus (DENV). The presence of the 4-chlorophenyl group enhances the efficacy of these compounds, making them promising candidates for antiviral drug development .
Anticancer Potential
Thiadiazole derivatives have been extensively studied for their anticancer activities. Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate has shown potential in inhibiting cancer cell proliferation in various assays. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer).
- Mechanism of Action : Structure-activity relationship studies suggest that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity by affecting cellular pathways involved in apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the thiadiazole ring and substituents can significantly influence biological activity. Compounds with halogenated phenyl groups often exhibit improved potency against various biological targets due to enhanced lipophilicity and receptor binding affinity .
Case Study 1: Antiviral Efficacy Against TMV
In a study involving several thiadiazole derivatives, this compound was evaluated for its antiviral activity against TMV. The compound exhibited an effective concentration (EC50) indicating its potential as a lead compound for further development in antiviral therapies .
Case Study 2: Anticancer Activity Against HepG2 Cells
Another study focused on the anticancer effects of this compound on HepG2 cells. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting that this compound could be developed into a therapeutic agent for liver cancer treatment .
Mechanism of Action
The mechanism of action of Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This is particularly relevant in its antimicrobial and anticancer activities.
Disruption of Cellular Processes: The compound can interfere with cellular processes, such as DNA replication and protein synthesis, leading to cell death in microorganisms and cancer cells.
Comparison with Similar Compounds
Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: Other thiadiazole derivatives include 2-amino-1,3,4-thiadiazole, 2-mercapto-1,3,4-thiadiazole, and 2,5-dimethyl-1,3,4-thiadiazole.
Uniqueness: The presence of the sulfonyl group and the isopropyl ester in this compound imparts unique chemical and biological properties, making it distinct from other thiadiazole derivatives.
Biological Activity
Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₁ClN₂O₄S₂
- Molecular Weight : 346.81 g/mol
- CAS Number : 321431-01-0
This compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptotic cell death in cancer cell lines. For instance, derivatives of thiadiazoles have been reported to activate apoptotic pathways leading to cell death in MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often exhibit inhibitory effects on specific enzymes involved in cancer progression. The sulfonyl group may play a crucial role in modulating enzyme activity through redox reactions.
- Antimicrobial Activity : Compounds with thiadiazole structures have demonstrated antimicrobial properties against various pathogens, although specific data for this compound is still emerging .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro assays have shown that modifications in the structure significantly influence their cytotoxicity:
Compound | Cell Line | IC₅₀ (µg/mL) | Notes |
---|---|---|---|
4e | MCF-7 | 10.10 | Moderate activity |
4i | MCF-7 | 2.32 | Most potent derivative |
4h | HepG2 | 3.21 | Enhanced activity with furoyl moiety |
The above table illustrates how structural alterations can lead to significant changes in biological efficacy .
Antimicrobial Activity
While specific data on this compound is limited, related compounds have shown promising results:
- Thiadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Cytotoxicity Evaluation : A study evaluating various thiadiazole derivatives found that those with a chlorophenyl sulfonyl group exhibited enhanced cytotoxic effects against breast cancer cell lines compared to other derivatives lacking this functional group .
- In Vivo Studies : In vivo studies involving similar thiadiazole compounds demonstrated their ability to target tumor cells effectively, suggesting potential for further development into therapeutic agents .
Properties
IUPAC Name |
propan-2-yl 5-(4-chlorophenyl)sulfonylthiadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c1-7(2)19-11(16)10-12(20-15-14-10)21(17,18)9-5-3-8(13)4-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVOZMAYXJCNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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